molecular formula H2SO4<br>H2O4S B034762 Polyglyceryl-3 caprate CAS No. 100092-04-4

Polyglyceryl-3 caprate

Cat. No. B034762
M. Wt: 98.08 g/mol
InChI Key: QAOWNCQODCNURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyglyceryl-3 caprate, also known as caprylyl/capryl glucoside, is a surfactant and emulsifier commonly used in cosmetics and personal care products. It is a natural, biodegradable, and non-toxic substance derived from renewable resources such as coconut oil and corn glucose. In recent years, polyglyceryl-3 caprate has gained attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

  • Skin Penetration Enhancer Polyglyceryl-3 caprate has been identified as a moderate skin penetration enhancer. It is effective due to its surfactant properties and optimal alkyl chain length, making it suitable as a mild, well-tolerated enhancer for topical applications (Cornwell et al., 1998).

  • Dermal Peptide Delivery In the field of dermal peptide delivery, polyglyceryl-3 caprate has been used to enhance the penetration of peptides into the skin. This is particularly relevant for cosmetic and therapeutic applications, where effective delivery of active ingredients is crucial (Sommer et al., 2018).

  • Biosurfactant Synthesis The compound plays a role in the biosynthesis of glyceride glycosides, which are nonionic surfactants. This application is significant in the development of environmentally friendly and biocompatible surfactants (Kim et al., 2021).

  • Nanomedicine and Drug Delivery Polyglyceryl-3 caprate is used in the formulation of dendritic polyglycerols for nanomedical applications, including drug delivery systems. Its properties like biocompatibility and chemical stability make it suitable for these advanced applications (Calderón et al., 2010).

  • Biocompatible Material Research This compound contributes to the development of biocompatible materials. Its features enable the creation of materials that are non-toxic, biocompatible, and capable of being functionalized with active biomolecules, useful in macromolecular therapeutics and bioconjugation (Bochenek et al., 2020).

  • Nanocarriers for Intradermal Drug Delivery The integration of polyglyceryl-3 caprate into nanocarriers enhances intradermal drug delivery. These carriers can improve the skin penetration of therapeutic agents and are suitable for topical applications (Mohammadifar et al., 2017).

  • Polyether in Pharmaceutical Applications Polyglyceryl-3 caprate serves as a multifunctional polyether for various pharmaceutical applications, including drug conjugation and as a component in biomaterials (Thomas et al., 2014).

  • Oral Drug Delivery It has been utilized in the development of microemulsion-based drug delivery systems for oral administration, highlighting its versatility in different routes of drug delivery (Graf et al., 2009).

properties

InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH2+]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Kitol,90%(MixtureofDiastereomers)

CAS RN

7664-93-9, 14808-79-8
Record name Sulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7664-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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